molecular formula C16H22N4O2S B6438013 N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549013-65-0

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6438013
CAS No.: 2549013-65-0
M. Wt: 334.4 g/mol
InChI Key: VIICJXCMZUEABA-UHFFFAOYSA-N
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Description

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-cyano-4,6-dimethylpyridin-2-yl group at the 1-position and a cyclopropanesulfonamide moiety at the 4-position.

Properties

IUPAC Name

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11-9-12(2)18-16(15(11)10-17)20-7-5-13(6-8-20)19-23(21,22)14-3-4-14/h9,13-14,19H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIICJXCMZUEABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)NS(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-cyano-4,6-dimethylpyridine ring: This can be achieved through a series of reactions, including nitration, reduction, and cyclization.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or other suitable methods.

    Coupling of the pyridine and piperidine rings: This step often involves the use of coupling reagents such as EDCI or DCC.

    Introduction of the cyclopropanesulfonamide group: This can be done through a sulfonylation reaction using cyclopropanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The cyano group and the sulfonamide group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the biological pathways it targets.

Comparison with Similar Compounds

Cyclopentyl vs. Piperidine Cores

  • Compound A: N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (from ) replaces the piperidine ring with a substituted cyclopentyl group. The ethyl substituent at the 3-position and pyrrolopyridine moiety introduce distinct steric and electronic properties compared to the dimethylpyridine in the target compound. This may alter solubility and target selectivity .

Heteroaromatic Substituents

  • The target compound’s 3-cyano-4,6-dimethylpyridin-2-yl group contrasts with Compound C (: N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide), which incorporates an imidazo-pyrrolopyrazine system. The latter’s fused heteroaromatic system may enhance π-π stacking interactions but reduce metabolic stability due to increased electron density .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Piperidine 3-cyano-4,6-dimethylpyridine N/A High lipophilicity (methyl/cyano)
Compound A () Cyclopentyl Ethyl, pyrrolopyridine N/A Moderate polarity (nitro group)
Compound D () Pyrazolopyrimidine Fluoro-chromenone, cyclopropanesulfonamide 616.9 MP: 211–214°C
  • Lipophilicity: The target compound’s methyl and cyano groups likely increase logP compared to Compound A’s nitro-pyrrolopyridine group, which may improve membrane permeability .
  • Thermal Stability: Compound D () exhibits a melting point of 211–214°C, suggesting strong crystalline packing due to its planar chromenone system, whereas the target compound’s melting behavior is unreported .

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